4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide
Description
This compound features a thiazole core substituted with a methyl group at position 4 and a carboxamide at position 3. The carboxamide nitrogen is linked to a pyridin-3-ylmethyl group, which is further substituted with a thiophen-3-yl moiety. This structure combines heterocyclic elements (thiazole, pyridine, thiophene) known for modulating biological activity, particularly in anticancer and enzyme inhibition contexts.
Properties
IUPAC Name |
4-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10-14(21-9-18-10)15(19)17-7-11-3-2-5-16-13(11)12-4-6-20-8-12/h2-6,8-9H,7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRSRNVFQDTGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a pyridine derivative.
Attachment of the Thiophene Ring: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:
Temperature Control: Maintaining optimal temperatures for each reaction step to ensure maximum efficiency.
Solvent Selection: Using appropriate solvents that facilitate the reactions and can be easily removed during purification.
Catalysts: Employing catalysts to accelerate the reactions and improve yields.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of thiazole compounds, including those similar to 4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide, exhibit antiviral properties. For instance, thiazole derivatives have shown efficacy against various viruses, including the Tobacco Mosaic Virus (TMV) and Dengue Virus (DENV), with effective concentrations (EC50) in the low micromolar range .
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. Studies have demonstrated that compounds with thiazole moieties possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to the target compound have been tested against pathogens such as E. coli, S. aureus, and P. aeruginosa, showing promising results .
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. In vitro tests have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines, including human colon carcinoma (HTC116) and hepatocellular carcinoma (HepG2). The IC50 values for some derivatives were reported to be lower than those of established chemotherapeutic agents, indicating a strong potential for further development .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions where thiazole and pyridine rings are formed through specific coupling reactions. The structure activity relationship studies suggest that modifications on the thiophene and pyridine rings can significantly influence the biological activity of the compound. For example, substituents on these rings can enhance solubility and bioavailability, leading to improved pharmacological profiles .
Case Studies
- Antiviral Efficacy Against TMV :
- Antibacterial Testing :
- Anticancer Evaluation :
Mechanism of Action
The mechanism of action of 4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects such as inhibition of cancer cell growth or reduction of inflammation.
Comparison with Similar Compounds
Key Analogs :
- 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]thiazole-5-carboxamide (): Shares a 3-pyridinyl-thiazole core but differs in the carboxamide substituent (trifluoromethylphenyl vs. thiophene-pyridinylmethyl).
- 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide (): Features methoxy-substituted aryl groups, which may improve solubility but reduce metabolic stability compared to heteroaromatic substituents like thiophene .
- 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (): Incorporates a morpholinomethyl group, enhancing hydrophilicity, and a pyridinyl-thiazole core. This highlights the role of polar substituents in pharmacokinetic optimization .
Anticancer Activity :
- Compound 7b (): A thiazole-carbohydrazide derivative with IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells. The phenyl group at position 2 of the thiazole may contribute to cytotoxicity via π-π stacking interactions .
- SRT2104 (): A pyridinyl-thiazole derivative with an imidazothiazole extension, showing potent cytokine-suppressive activity. The imidazothiazole moiety likely enhances target engagement (e.g., kinases or histone deacetylases) compared to simpler thiophene substituents .
Enzyme Inhibition :
- Replacement with thiophene-pyridinylmethyl may alter selectivity due to steric and electronic differences .
SAR Insights :
- Pyridinyl vs. Phenyl Substitution : Pyridinyl groups (e.g., ) improve water solubility and hydrogen-bonding capacity compared to phenyl, but may reduce membrane permeability .
- Carboxamide Substituents : Bulky, hydrophobic groups (e.g., trifluoromethylphenyl) enhance target affinity but may compromise solubility. Hybrid substituents like thiophene-pyridinylmethyl balance lipophilicity and steric bulk .
2.3 Pharmacokinetic and Physicochemical Properties
- LogP Predictions : The target compound’s LogP is estimated to be ~2.5 (similar to ’s analog), compared to ~3.0 for phenyl-substituted derivatives (), indicating moderate lipophilicity .
- Solubility: Thiophene and pyridine moieties may improve aqueous solubility over purely aromatic analogs (e.g., ), but morpholinomethyl groups () offer superior hydrophilicity .
Biological Activity
4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula . It features a thiazole ring, a thiophene moiety, and a pyridine derivative, which are known to contribute to its biological activity. The presence of these heterocycles enhances the compound's ability to interact with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent, antiviral activity, and other pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For example, derivatives containing thiazole and pyridine rings have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | IC50 (μM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound A | 32.2 | Hepatocellular carcinoma | Induction of apoptosis |
| Compound B | 31.9 | Lung cancer | Inhibition of cell cycle progression |
| 4-methyl-N... | TBD | TBD | TBD |
Antiviral Activity
In addition to anticancer properties, thiazole derivatives have shown promise as antiviral agents. For instance, compounds with similar structures have been reported to inhibit the replication of various viruses by targeting viral enzymes or host cell pathways. A study highlighted that certain thiazolidinone derivatives inhibited HCV NS5B RNA polymerase with IC50 values below 0.35 μM, indicating strong antiviral potential .
Case Studies
- Anti-Cancer Efficacy : In vitro studies on related thiazole compounds showed significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the disruption of mitochondrial function and subsequent apoptosis induction.
- Antiviral Mechanism : A compound structurally related to this compound was shown to inhibit viral replication in a model of hepatitis C infection. The study noted a dose-dependent response with substantial reductions in viral load at higher concentrations .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications at specific positions on the thiazole or pyridine rings can significantly enhance biological activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
